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Introduction

Protein acylation, a crucial post-translational modification, involves the attachment of acyl
groups to proteins, thereby modulating their function, localization, and stability. Histone
deacetylase 11 (HDAC11) has been identified as a key enzyme that removes fatty acyl groups
from proteins, a process known as defatty-acylation. SIS17 is a potent and selective inhibitor of
HDACL11, making it an invaluable tool for studying the dynamics of protein acylation and the
biological roles of HDAC11.[1][2][3][4] This document provides detailed application notes and
protocols for utilizing SIS17 in protein acylation research.

Mechanism of Action

SIS17 is a mammalian histone deacetylase 11 (HDAC11) inhibitor with an IC50 value of 0.83
MM.[3] Unlike many other HDAC inhibitors, SIS17 is highly selective for HDAC11 and does not
significantly inhibit other HDACs. HDACL11 functions as a defatty-acylase, with a catalytic
efficiency for demyristoylation that is over 10,000-fold higher than its deacetylase activity.[4]
SIS17 specifically inhibits this defatty-acylation activity. A primary substrate of HDAC11 is the
serine hydroxymethyl transferase 2 (SHMT2), a key enzyme in one-carbon metabolism.[1][4]
By inhibiting HDAC11, SIS17 increases the fatty acylation levels of SHMT2, which in turn
modulates downstream signaling pathways, such as the type | interferon response.[1][4]
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Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of SIS17.

Table 1: In Vitro Inhibitory Activity of SIS17 against HDAC11

Substrate IC50 (M)
Myristoyl-H3K9 peptide 0.83[1][3]
Myristoyl-SHMT2 peptide 0.27[1]

Table 2: Selectivity of SIS17 against other HDACs

HDAC Isoform Inhibition at 100 pM
HDAC1 No significant inhibition
HDAC4 No significant inhibition
HDACS8 No significant inhibition
SIRT1 No significant inhibition
SIRT2 No significant inhibition
SIRT3 No significant inhibition
SIRT6 No significant inhibition

Data derived from in vitro assays showing SIS17's high selectivity for HDAC11.[1]

Table 3: Cellular Activity of SIS17 in MCF7 Cells

SIS17 Concentration (UM) Effect on SHMT2 Fatty Acylation
12.5 Significant increase[1]
25.0 Significant increase[1]
50.0 Significant increase[1]
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MCEF7 cells were treated with SIS17 for 6 hours.[1]

Signaling Pathway

The inhibition of HDAC11 by SIS17 has been shown to modulate the type | interferon signaling
pathway through its effect on SHMT2 acylation.
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Caption: HDAC11-SHMT2-Interferon signaling pathway.

Experimental Protocols
Protocol 1: In Vitro HDAC11 Inhibition Assay

This protocol is to determine the in vitro inhibitory activity of SIS17 on HDAC11.
Materials:

Recombinant human HDAC11

Myristoylated peptide substrate (e.g., myristoyl-SHMT2 peptide)

SIS17

Assay buffer (e.g., 50 mM Tris-HCI, pH 8.0, 137 mM NacCl, 2.7 mM KCI, 1 mM MgCI2)
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o Developer solution (e.g., containing a trypsin and a fluorescent reporter)
e 96-well black microplate

» Plate reader

Procedure:

e Prepare serial dilutions of SIS17 in DMSO.

e In a 96-well plate, add the assay buffer.

o Add the myristoylated peptide substrate to each well.

e Add the diluted SIS17 or DMSO (vehicle control) to the wells.

« Initiate the reaction by adding recombinant HDAC11 to each well.

¢ Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

» Stop the reaction by adding the developer solution.

e Incubate at 37°C for 15-30 minutes to allow for signal development.
» Measure the fluorescence using a plate reader.

» Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Protocol 2: Cellular SHMT2 Acylation Assay

This protocol describes how to assess the effect of SIS17 on the fatty acylation of SHMT2 in
cultured cells.[1]
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1. Cell Culture & Treatment
- Plate MCF7 cells
- Treat with alkyne-tagged palmitic acid (Alk14)
- Treat with different concentrations of SIS17

'

2. Cell Lysis
- Harvest cells
- Lyse cells in buffer containing protease inhibitors

i

3. Click Chemistry
- Add biotin-azide to cell lysates
- Perform Cu(l)-catalyzed cycloaddition reaction

i

4. Protein Pulldown
- Add streptavidin beads to lysates
- Incubate to capture biotinylated proteins

i

5. Western Blot
- Elute proteins from beads
- Separate proteins by SDS-PAGE
- Transfer to a membrane
- Probe with anti-SHMT2 antibody

'

6. Data Analysis
- Quantify band intensity
- Compare acylation levels between treatments

Click to download full resolution via product page

Caption: Experimental workflow for SHMT2 acylation assay.

Materials:

e MCF7 cells (or other suitable cell line)
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e Cell culture medium and supplements

¢ Alkyne-tagged palmitic acid analog (e.g., Alk14)[1]

e SIS17

 Lysis buffer (e.g., RIPA buffer with protease inhibitors)

 Biotin-azide

o Click chemistry reaction components (e.g., copper(ll) sulfate, TCEP, TBTA)

o Streptavidin-conjugated beads

o SDS-PAGE gels and buffers

e PVDF membrane

e Primary antibody against SHMT2

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

e Cell Culture and Treatment:
o Plate MCF7 cells in appropriate culture vessels and allow them to adhere.
o Treat the cells with 50 uM of an alkyne-tagged palmitic acid analog (Alk14) for 6 hours.[1]

o Concurrently, treat the cells with varying concentrations of SIS17 (e.g., 0, 12.5, 25, 50 uM)
or DMSO as a vehicle control.[1]

e Cell Lysis:
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o After treatment, wash the cells with ice-cold PBS.
o Lyse the cells in a suitable lysis buffer containing protease inhibitors.

o Clarify the lysates by centrifugation.

e Click Chemistry:
o To the cell lysates, add biotin-azide and the click chemistry reaction components.

o Incubate the reaction at room temperature to allow the biotin tag to be attached to the
alkyne-labeled acylated proteins.

 Protein Pulldown:

o Add streptavidin-conjugated beads to the lysates.

o Incubate with gentle rotation to allow the beads to capture the biotinylated proteins.

o Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
o Western Blot Analysis:

o Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

o

Separate the proteins by SDS-PAGE.

[¢]

Transfer the separated proteins to a PVDF membrane.

o

Block the membrane and then probe with a primary antibody specific for SHMT?2.

[e]

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

o

Detect the signal using a chemiluminescent substrate and an imaging system.

o Data Analysis:

o Quantify the band intensities corresponding to acylated SHMT?2.
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o Normalize the data to a loading control if necessary.

o Compare the levels of acylated SHMT2 across the different SIS17 treatment
concentrations.

Conclusion

SIS17 is a powerful and selective tool for investigating the role of HDAC11 in protein defatty-
acylation. The protocols and data presented here provide a comprehensive guide for
researchers to utilize SIS17 effectively in their studies of protein acylation dynamics and the
associated signaling pathways. The ability to specifically inhibit HDAC11 with SIS17 opens up
new avenues for understanding the therapeutic potential of targeting this enzyme in various
diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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